molecular formula C17H16Cl2N2O2 B14136583 3,5-dichloro-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)benzamide CAS No. 1158645-52-3

3,5-dichloro-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)benzamide

Cat. No.: B14136583
CAS No.: 1158645-52-3
M. Wt: 351.2 g/mol
InChI Key: QUMWBOILRJFSQT-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, due to their biological activities. This particular compound is characterized by the presence of dichloro groups on the benzene ring and a dimethylamino group attached to an oxoethyl phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a base. The reaction is usually carried out in a solvent such as N,N-dimethylformamide at elevated temperatures (around 60°C) to ensure good yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the purification of solvents and reagents to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The dichloro groups on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups attached to the benzene ring .

Scientific Research Applications

3,5-dichloro-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

3,5-dichloro-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)benzamide is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

1158645-52-3

Molecular Formula

C17H16Cl2N2O2

Molecular Weight

351.2 g/mol

IUPAC Name

3,5-dichloro-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]benzamide

InChI

InChI=1S/C17H16Cl2N2O2/c1-21(2)16(22)7-11-3-5-15(6-4-11)20-17(23)12-8-13(18)10-14(19)9-12/h3-6,8-10H,7H2,1-2H3,(H,20,23)

InChI Key

QUMWBOILRJFSQT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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